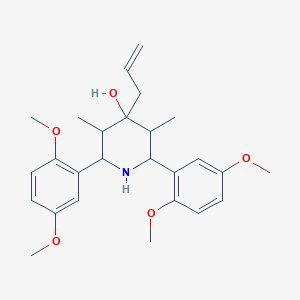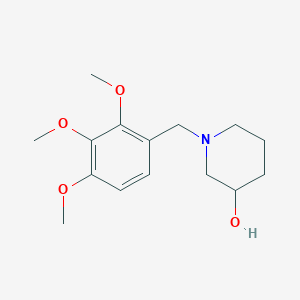
4-allyl-2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethyl-4-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-allyl-2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethyl-4-piperidinol, also known as ABDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. ABDP belongs to the class of piperidines and is a derivative of the phenethylamine family.
Mecanismo De Acción
The mechanism of action of 4-allyl-2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethyl-4-piperidinol is complex and not fully understood. It is believed that 4-allyl-2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethyl-4-piperidinol exerts its therapeutic effects by modulating various signaling pathways and molecular targets. 4-allyl-2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethyl-4-piperidinol has been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitters. 4-allyl-2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethyl-4-piperidinol also activates the Nrf2/ARE pathway, which is responsible for the antioxidant response in cells. Additionally, 4-allyl-2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethyl-4-piperidinol has been found to interact with ion channels and receptors, such as the sigma-1 receptor, which plays a role in the regulation of neuronal activity.
Biochemical and Physiological Effects:
4-allyl-2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethyl-4-piperidinol has been found to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as acetylcholine, dopamine, and serotonin, which are involved in the regulation of mood, cognition, and behavior. 4-allyl-2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethyl-4-piperidinol also reduces the levels of reactive oxygen species and inflammatory cytokines, which are responsible for oxidative stress and inflammation. Furthermore, 4-allyl-2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethyl-4-piperidinol has been found to improve mitochondrial function and energy metabolism, which are essential for cellular survival and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-allyl-2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethyl-4-piperidinol has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yield and purity. 4-allyl-2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethyl-4-piperidinol also has a low toxicity profile and is well-tolerated in animal models. However, there are some limitations to using 4-allyl-2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethyl-4-piperidinol in lab experiments. Its mechanism of action is not fully understood, and there is limited information on its pharmacokinetics and pharmacodynamics. Additionally, 4-allyl-2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethyl-4-piperidinol has not been extensively studied in human clinical trials, and its safety and efficacy in humans are unknown.
Direcciones Futuras
There are several future directions for research on 4-allyl-2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethyl-4-piperidinol. One area of focus is the optimization of the synthesis method to improve the efficiency and reproducibility of the process. Another direction is the elucidation of the mechanism of action of 4-allyl-2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethyl-4-piperidinol, which will provide insights into its therapeutic potential. Additionally, more studies are needed to evaluate the safety and efficacy of 4-allyl-2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethyl-4-piperidinol in human clinical trials. Further research is also needed to explore the potential of 4-allyl-2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethyl-4-piperidinol in the treatment of other diseases, such as depression, anxiety, and schizophrenia.
Conclusion:
In conclusion, 4-allyl-2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethyl-4-piperidinol is a chemical compound that has shown promising results in scientific research for its potential therapeutic properties. Its synthesis method has been optimized to improve efficiency and reproducibility, and it has been extensively studied for its biochemical and physiological effects. 4-allyl-2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethyl-4-piperidinol has the potential to be a valuable candidate for the treatment of various diseases, but more research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 4-allyl-2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethyl-4-piperidinol involves the reaction of 2,5-dimethoxybenzaldehyde, allylamine, and 3,5-dimethyl-4-piperidone in the presence of a reducing agent. The reaction produces 4-allyl-2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethyl-4-piperidinol in high yield and purity. The synthesis method has been optimized to improve the efficiency and reproducibility of the process.
Aplicaciones Científicas De Investigación
4-allyl-2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethyl-4-piperidinol has been extensively studied for its potential therapeutic properties. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 4-allyl-2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethyl-4-piperidinol has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In Alzheimer's disease, 4-allyl-2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethyl-4-piperidinol has been shown to reduce the accumulation of amyloid-beta and tau proteins, which are responsible for the neurodegenerative effects of the disease. In Parkinson's disease, 4-allyl-2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethyl-4-piperidinol has been found to protect dopaminergic neurons from oxidative stress and prevent the degeneration of the substantia nigra.
Propiedades
IUPAC Name |
2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethyl-4-prop-2-enylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35NO5/c1-8-13-26(28)16(2)24(20-14-18(29-4)9-11-22(20)31-6)27-25(17(26)3)21-15-19(30-5)10-12-23(21)32-7/h8-12,14-17,24-25,27-28H,1,13H2,2-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFWZVIPUFEVJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(C(C1(CC=C)O)C)C2=C(C=CC(=C2)OC)OC)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(cyclopropylmethyl)-4-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]piperazine](/img/structure/B5106015.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-methyl-4-nitrophenyl)amino]acrylonitrile](/img/structure/B5106022.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5106025.png)
![4-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B5106049.png)
![1-(4-chlorophenyl)-5-{[(3-hydroxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5106057.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5106062.png)
![N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide](/img/structure/B5106071.png)
![N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-3,4,5-trimethoxybenzamide](/img/structure/B5106075.png)
![1'-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1,4'-bipiperidine](/img/structure/B5106081.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5106099.png)
![N-{3-benzyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}-4-bromobenzamide](/img/structure/B5106107.png)
![4-(2-methoxyethoxy)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5106115.png)